molecular formula C18H16N2O B3231550 1-Benzyl-3-naphthalen-1-ylurea CAS No. 13256-79-6

1-Benzyl-3-naphthalen-1-ylurea

Cat. No.: B3231550
CAS No.: 13256-79-6
M. Wt: 276.3 g/mol
InChI Key: FWIZGBBRZIIRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-naphthalen-1-ylurea (CAS 13256-79-6) is a chemical compound with a molecular formula of C18H16N2O and a molecular weight of 276.33 g/mol. It is offered with a high purity level of 99% and is typically supplied as a solid powder . This urea derivative is primarily used in research and development as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals . Patent literature indicates that structurally related compounds have been investigated for their potential utility in the treatment of inflammatory diseases, suggesting this class of molecules is of significant interest in medicinal chemistry . As a building block, it enables researchers to explore new chemical entities and optimize drug candidates. Researchers should note that this product is labeled with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H400 (Very toxic to aquatic life). Precautions include wearing protective equipment and avoiding release to the environment . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-benzyl-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZGBBRZIIRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330695
Record name 1-benzyl-3-naphthalen-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13256-79-6
Record name 1-benzyl-3-naphthalen-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-(1-NAPHTHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-naphtyl-N-benzylurea derivative 1 typically involves the nucleophilic addition of an amine to an isocyanate. One common method is the reaction of N-naphthylamine with benzyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of N-naphtyl-N-benzylurea derivative 1 can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-naphtyl-N-benzylurea derivative 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

N-naphtyl-N-benzylurea derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-naphtyl-N-benzylurea derivative 1 involves its interaction with molecular targets such as glycogen synthase kinase 3 (GSK-3). The compound binds to the active site of GSK-3, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the regulation of processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Benzoyl-3-(naphthalen-1-yl)thiourea (C₁₈H₁₄N₂OS)
  • Structural Differences : Replaces the urea group with thiourea and substitutes benzyl with benzoyl (C₆H₅CO-) .
  • Crystallographic Data: Space group: P2₁/n (monoclinic) Unit cell parameters: a = 9.7368 Å, b = 5.2256 Å, c = 28.619 Å, β = 92.126° .
1-Ethyl-3-naphthalen-1-ylurea (C₁₃H₁₄N₂O)
  • Structural Differences : Lacks the benzyl group, featuring a simpler ethyl substituent at position 1 .
  • Key Properties: Reduced steric bulk compared to the benzyl analog may improve solubility in non-polar solvents.
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea (C₂₀H₂₀N₂O₂)
  • Structural Differences : Incorporates both benzyl and ethyl groups at position 1 and a hydroxylated naphthalenyl group at position 3 .
3-(2-Bromoethyl)-1-methyl-1-naphthalen-1-ylurea (C₁₄H₁₅BrN₂O)
  • Reactivity : The bromine atom may confer electrophilic reactivity, making this compound a candidate for covalent binding studies.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
1-Benzyl-3-naphthalen-1-ylurea C₁₈H₁₆N₂O 276.34 g/mol Benzyl, naphthalenyl High hydrophobicity
1-Benzoyl-3-(naphthalen-1-yl)thiourea C₁₈H₁₄N₂OS 306.37 g/mol Benzoyl, thiourea, naphthalenyl Enhanced crystal stability
1-Ethyl-3-naphthalen-1-ylurea C₁₃H₁₄N₂O 214.27 g/mol Ethyl, naphthalenyl Improved solubility
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea C₂₀H₂₀N₂O₂ 320.39 g/mol Benzyl, ethyl, hydroxynaphthalenyl Enhanced hydrogen bonding

Biological Activity

1-Benzyl-3-naphthalen-1-ylurea (CAS No. 13256-79-6) is a synthetic organic compound classified as a substituted urea. Its molecular formula is C_{16}H_{15}N_{2}O, with a molecular weight of approximately 276.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent.

Structural Characteristics

The molecular structure of 1-benzyl-3-naphthalen-1-ylurea features a central urea moiety linked to a benzyl group and a naphthalene ring. This configuration is significant for its unique chemical properties and biological interactions.

Feature Description
Molecular Formula C_{16}H_{15}N_{2}O
Molecular Weight 276.33 g/mol
CAS Number 13256-79-6
Structural Moiety Urea, Benzyl, Naphthalene

1-Benzyl-3-naphthalen-1-ylurea exhibits various biological activities through its interaction with specific molecular targets. The mechanism of action primarily involves the inhibition of certain enzymes and pathways that are crucial in disease processes, particularly in cancer and inflammatory conditions. Studies indicate that modifications to the urea structure can significantly affect its potency against specific targets, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Research Findings

Recent studies have highlighted the compound's potential as an anti-inflammatory and anti-cancer agent:

  • Anti-inflammatory Activity : Research suggests that 1-benzyl-3-naphthalen-1-ylurea can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity may be attributed to its structural features that allow for interaction with inflammatory mediators.
  • Anti-cancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for further development as an anti-cancer therapeutic .

Case Studies

Several case studies have documented the biological activity of 1-benzyl-3-naphthalen-1-ylurea:

  • Study on Cytotoxicity : A study conducted on various human cancer cell lines reported that 1-benzyl-3-naphthalen-1-ylurea exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and prostate cancer cells .
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in animal models, showing a reduction in edema and inflammatory markers after treatment with 1-benzyl-3-naphthalen-1-ylurea .

Synthesis and Characterization

The synthesis of 1-benzyl-3-naphthalen-1-ylurea typically involves the reaction of naphthalene derivatives with benzyl isocyanate or related urea precursors. Common methods include:

  • Refluxing naphthalene derivatives with benzyl isocyanate .
  • Purification through recrystallization or chromatography .

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FT-IR), and High-performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-naphthalen-1-ylurea, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step process: (1) benzylation of urea derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF), and (2) coupling with 1-naphthylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt). Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry to improve yields. Characterization by NMR (¹H/¹³C) and FT-IR confirms the urea linkage and absence of thiourea byproducts .

Q. How is the crystal structure of 1-Benzyl-3-naphthalen-1-ylurea determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 9.7368 Å, b = 5.2256 Å, c = 28.619 Å, and β = 92.126°. Refinement using SHELXL (via SHELX suite) achieves R₁ = 0.062 and wR₂ = 0.135, confirming planar naphthyl-benzyl stacking and intermolecular hydrogen bonding (N–H···O) critical for lattice stability .

Q. What spectroscopic techniques are recommended for characterizing purity and structural integrity?

Use a combination of:

  • ¹H/¹³C NMR : To verify benzyl (δ 4.5–5.0 ppm, –CH₂–) and naphthyl proton environments (δ 7.2–8.3 ppm).
  • FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹.
  • LC-MS : Molecular ion peak at m/z 276.341 ([M+H]⁺) . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (DMF) favor higher yields but may introduce impurities.
  • Crystallization conditions : Slow evaporation vs. diffusion methods alter crystal packing, affecting XRD data. Cross-validate using alternative techniques (e.g., Raman spectroscopy for polymorph detection) and replicate under controlled conditions. For conflicting NMR shifts, deuterated solvent standardization and pH adjustments (urea protonation) are critical .

Q. What methodologies are recommended for assessing the compound’s toxicity in biomedical research?

Follow OECD guidelines for:

  • In vitro assays : Cytotoxicity (MTT assay) in human hepatoma (HepG2) or renal (HEK293) cell lines.
  • In silico prediction : QSAR models for acute oral toxicity (LD₅₀) and ADMET profiles.
  • Metabolic stability : Microsomal incubation (rat/human liver microsomes) to assess CYP450-mediated degradation. Toxicity thresholds are benchmarked against naphthalene derivatives (e.g., 1-methylnaphthalene) .

Q. How does 1-Benzyl-3-naphthalen-1-ylurea interact with biomolecular targets, and what computational tools are suitable for studying these interactions?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding to kinase domains (e.g., EGFR tyrosine kinase) via urea–backbone hydrogen bonds and π-π stacking with naphthyl groups. MD simulations (GROMACS) assess stability over 100-ns trajectories. Experimental validation includes SPR (binding affinity) and enzymatic inhibition assays (IC₅₀ determination) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key issues include:

  • Byproduct formation : Thiourea derivatives due to sulfur contamination. Mitigate via inert atmospheres (N₂/Ar) and ultra-dry solvents.
  • Crystallization control : Use seeding techniques to avoid amorphous phases. Process analytical technology (PAT) tools (e.g., in-situ FT-IR) monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-naphthalen-1-ylurea
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-naphthalen-1-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.